Augmented Molecular Weight and Predicted Lipophilicity Versus N-(pyridazin-3-yl)acetamide Favor Pharmacokinetic Profile Optimization
The target compound exhibits a molecular weight of 183.23 g/mol and an XLogP3-AA of 0.2, compared to 137.14 g/mol for N-(pyridazin-3-yl)acetamide lacking the methylthio group [1]. The increase of 46.09 g/mol corresponds to the addition of a thioether group, which moderately raises lipophilicity while maintaining compliance with Lipinski's rule of five. This balance is critical for lead optimization programs where excessive hydrophilicity limits membrane permeability.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 183.23 g/mol |
| Comparator Or Baseline | N-(pyridazin-3-yl)acetamide: 137.14 g/mol |
| Quantified Difference | +46.09 g/mol |
| Conditions | PubChem computed properties for both compounds |
Why This Matters
Procurement of the unsubstituted analog would yield a scaffold with significantly different pharmacokinetic properties, potentially derailing lead optimization efforts.
- [1] PubChem Compound Summary for CID 10535465, N-(6-(methylthio)pyridazin-3-yl)acetamide. National Center for Biotechnology Information (2026). View Source
